molecular formula C10H14 B1677000 Butylbenzene CAS No. 104-51-8

Butylbenzene

Cat. No.: B1677000
CAS No.: 104-51-8
M. Wt: 134.22 g/mol
InChI Key: OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Description

Butylbenzene is a member of the alkylbenzene family, characterized by a benzene ring substituted with a butyl group. It is a clear, colorless liquid at room temperature with a characteristic aromatic smell. The molecular formula of this compound is C₁₀H₁₄, and its molecular weight is approximately 134.22 g/mol . There are several isomers of this compound, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring .

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Butylbenzene can be compared with other alkylbenzenes such as:

Uniqueness: this compound’s unique properties arise from the specific positioning of the butyl group on the benzene ring, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

butylbenzene
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InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3
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InChI Key

OCKPCBLVNKHBMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC=CC=C1
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Molecular Formula

C10H14
Record name N-BUTYLBENZENE
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DSSTOX Substance ID

DTXSID6022472
Record name Butylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley]
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Boiling Point

183.3 °C
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Flash Point

160 °F (NFPA, 2010), 160 °F (71 °C) (open cup)
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Solubility

Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C
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Density

0.8601 g/cu cm @ 20 °C
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Vapor Density

4.6 (Air=1)
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Vapor Pressure

1.06 [mmHg], 1.06 mm Hg @ 25 °C
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Mechanism of Action

In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents.
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Color/Form

Colorless liquid

CAS No.

104-51-8
Record name N-BUTYLBENZENE
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Melting Point

-87.9 °C
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Synthesis routes and methods I

Procedure details

Normal-butylbenzene is prepared by heating equal molar amounts of 1-chlorobutane and benzene in a molten urea-sulfuric acid component containing 42.6 weight percent urea and 75.4 weight percent sulfuric acid having a urea/sulfuric acid molar ratio of 1.2 at a temperature of 140° F. and a pressure of 100 psig. for a period of 10 minutes. The n-butylbenzene product is recovered by cooling the reaction mixture to solidify the urea-sulfuric acid component melt and extracting the resulting mixture with toluene. The n-butylbenzene product is removed from the toluene solvent by distilling the solvent, and the urea-sulfuric acid component is re-melted and recycled to the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
urea sulfuric acid
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Synthesis routes and methods II

Procedure details

To 2.00 g (13.60 mmole) of m-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14.0 mmoles) of 2M nBuMgCl in ether. The mixture was refluxed for 2 hrs. Then, 0.841 g of o-xylene was added as an internal standard and GC analysis on Column A (70° C. (0 min), 16°/min to 220° C.) yielded 68% of 1-chloro, 3-n-butylbenzene and 23% of 1,3-di-n-butylbenzene which was confirmed by GC/MS.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
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0 (± 1) mol
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0.841 g
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Synthesis routes and methods III

Procedure details

When benzene is alkylated with butenes, e.g., n-butene, to produce butylbenzene, e.g., sec-butylbenzene, the reaction may also take place under liquid phase conditions including a temperature of up to about 250° C., preferably up to about 150° C., e.g., from about 10° C. to about 125° C.; a pressure of about 25000 kPa-a or less, e.g., from about 100 to about 3000 kPa-a; a weight hourly space velocity (WHSV) based on butenes alkylating agent of from about 0.1 hr−1 to about 250 hr−1, preferably from about 1 hr−1 to about 50 hr−1; and a ratio of benzene to butenes in the alkylation reactor of from about 0.5:1 to about 30:1 molar, more preferably from about 1:1 to about 10:1 molar.
[Compound]
Name
butenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butylbenzene
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